5-Benzyloxy-1H-indazole-3-carbaldehyde

Beschreibung

The exact mass of the compound 5-Benzyloxy-1H-indazole-3-carbaldehyde is 252.089877630 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Benzyloxy-1H-indazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyloxy-1H-indazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

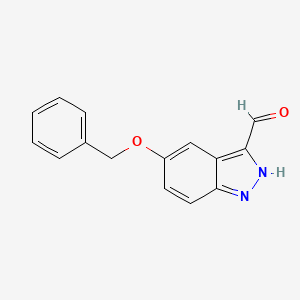

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenylmethoxy-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-9-15-13-8-12(6-7-14(13)16-17-15)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVWVZRXSDJJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(NN=C3C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693044 | |

| Record name | 5-(Benzyloxy)-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-28-3 | |

| Record name | 5-(Phenylmethoxy)-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzyloxy)-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzyloxy-1H-indazole-3-carbaldehyde: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-Benzyloxy-1H-indazole-3-carbaldehyde, a key intermediate in the synthesis of diverse, biologically active molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical properties, an optimized synthetic protocol, its reactivity, and its burgeoning applications in medicinal chemistry. The insights provided herein are grounded in established scientific literature and aim to facilitate the effective utilization of this versatile chemical scaffold.

Introduction: The Significance of the Indazole Scaffold

The indazole motif is an increasingly prized structural component in the development of bioactive compounds, particularly in the design of kinase inhibitors. Indazoles can be considered bioisosteres of indoles, featuring two adjacent nitrogen atoms that can form strong hydrogen bond donor-acceptor interactions within the hydrophobic pockets of proteins. The functionalization of the indazole core at the 3-position has led to the discovery of several marketed drugs, including the kinase inhibitors axitinib and pazopanib.

5-Benzyloxy-1H-indazole-3-carbaldehyde serves as a crucial precursor for introducing a variety of functionalities at the C3 position. The aldehyde group is a versatile handle that can be readily transformed into alkenes, secondary alcohols, amines, and a range of heteroaromatic systems through established chemical transformations.[1][2] This versatility makes it a valuable building block for generating libraries of diverse 3-substituted indazoles for drug discovery programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The key properties of 5-Benzyloxy-1H-indazole-3-carbaldehyde are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 885271-28-3 | [3] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [4] |

| Molecular Weight | 252.27 g/mol | [4] |

| Appearance | Brown solid | [2] |

| Melting Point | 230 °C | [5] |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 14.11 (brs, 1H), 10.16 (s, 1H), 7.63 (m, 2H), 7.49 (m, 2H), 7.30–7.45 (m, 3H), 7.22 (dd, J = 2.3, 9.0 Hz, 1H), 5.17 (s, 2H) | [5] |

| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 187.2, 155.6, 143.0, 137.1, 136.9, 128.4, 127.8, 127.7, 121.2, 119.7, 112.5, 101.2, 69.6 | [5] |

| Infrared (IR) ν (cm⁻¹) | 3247, 1656, 1456, 1263, 1226, 1072, 1005, 948, 793, 724 | [5] |

| HRMS (ESI⁻) [M-H]⁻ | Calculated: 251.0821, Found: 251.0817 | [5] |

Synthesis: An Optimized Nitrosation Protocol

The synthesis of 1H-indazole-3-carboxaldehydes can be challenging, as direct formylation methods like the Vilsmeier-Haack reaction are ineffective on the indazole ring. An efficient and high-yielding method involves the nitrosation of the corresponding indole precursor.[2] This reaction proceeds through a multistep pathway involving nitrosation at the C3 position of the indole, leading to an oxime intermediate. This intermediate then undergoes a ring-opening and subsequent ring-closure to afford the desired 1H-indazole-3-carboxaldehyde.[5]

An optimized procedure for the synthesis of 5-Benzyloxy-1H-indazole-3-carbaldehyde from 5-benzyloxy-indole has been reported to achieve a high yield of 91%.[1]

Experimental Protocol

Materials:

-

5-Benzyloxy-indole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl Acetate (EtOAc)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Petroleum ether

Procedure:

-

Prepare a nitrosating mixture of sodium nitrite and hydrochloric acid in a DMF:water solvent system.

-

Slowly add a solution of 5-benzyloxy-indole (1 equivalent) to the nitrosating mixture at a controlled temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 3 hours. Alternatively, heating at 50°C for 3 to 5 hours can reduce the reaction time without compromising the yield.[5]

-

Extract the resulting mixture three times with ethyl acetate.

-

Wash the combined organic layers three times with water, followed by a brine wash.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient to yield 5-Benzyloxy-1H-indazole-3-carbaldehyde as a pure compound.[2]

Causality Behind Experimental Choices

The slow addition of the indole to the nitrosating mixture is crucial for achieving high yields, particularly with electron-rich indoles like 5-benzyloxy-indole. This is because the reaction is sensitive to the concentration of the reactants and the acidity of the medium. A slow addition maintains a low concentration of the indole, minimizing potential side reactions. The use of a slightly acidic environment is also a key parameter for the successful conversion.

Chemical Reactivity and Applications

The chemical reactivity of 5-Benzyloxy-1H-indazole-3-carbaldehyde is dominated by the aldehyde functionality at the 3-position. This group is a versatile synthetic handle that can undergo a wide array of chemical transformations.

Key Reactions of the Aldehyde Group:

-

Condensation Reactions: The aldehyde can participate in Knoevenagel and Wittig condensations to form alkenes.[1][2]

-

Cyclization Reactions: It is a valuable precursor for the synthesis of various heteroaromatic compounds such as oxazoles, thiazoles, and benzimidazoles through cyclization reactions.[1][2]

-

Reductions and Reductive Aminations: The aldehyde can be easily reduced to a secondary alcohol or converted to an amine via reductive amination.[1][2]

These transformations provide access to a diverse range of 3-substituted indazoles, which are of significant interest in medicinal chemistry. The indazole scaffold is recognized as a "privileged fragment" in fragment-based drug discovery and has been successfully employed in scaffold hopping exercises, particularly for the development of protein kinase inhibitors.[6]

Recent research has highlighted the potential of 1H-indazole-3-carboxamide derivatives, which can be synthesized from the corresponding aldehyde, as potent and selective PAK1 (p21-activated kinase 1) inhibitors with anti-tumor migration and invasion activities.[7] Furthermore, the indazole core is present in various anti-inflammatory agents, suggesting that derivatives of 5-Benzyloxy-1H-indazole-3-carbaldehyde could be explored for their anti-inflammatory properties.[8]

Conclusion

5-Benzyloxy-1H-indazole-3-carbaldehyde is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its efficient synthesis, coupled with the rich reactivity of its aldehyde functionality, provides a robust platform for the generation of diverse libraries of 3-substituted indazoles. The proven success of the indazole scaffold in approved drugs and its potential in developing novel therapeutics, including kinase inhibitors and anti-inflammatory agents, underscores the importance of this key building block for future drug discovery endeavors.

References

-

D’hooge, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12765-12773. [Link][1][2][5]

-

D’hooge, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link][1][2][5]

-

D’hooge, F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link][5]

-

Oakwood Chemical. 5-(Benzyloxy)-1H-indole-3-carbaldehyde. [Link][9]

-

Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. [Link][10]

-

Patel, R. B., et al. (2022). Three Component One-Pot Synthesis of Novel 8-Benzyloxy-5-{2-[N′-(1,3-Diphenyl-1H-Pyrazol-4-Ylmethylene)-Hydrazino]-Thiazol-4-yl}-3,4-Dihydro-1H-Quinolin-2-Ones. Polycyclic Aromatic Compounds, 42(6), 3345-3356. [Link][11]

-

Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link][7]

-

Silveira, C. C., & Marino, J. P. (2013). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1579. [Link][12]

-

Development of 1H-indazole derivatives as anti-inflammatory agents using computational tools. (2023). Semantic Scholar. [Link][8]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Benzyloxy-1H-indazole-3-carbaldehyde | 885271-28-3 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 5-(Benzyloxy)-1H-indole-3-carbaldehyde [oakwoodchemical.com]

- 10. rsc.org [rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. 5-Benzyloxy-3-methyl-1-tosyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Keystone: A Technical Guide to 5-Benzyloxy-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the intricate world of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds" – structures that can bind to multiple biological targets with high affinity. The indazole core is one such esteemed scaffold, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[1][2][3] This guide delves into the technical intricacies of a particularly valuable derivative: 5-Benzyloxy-1H-indazole-3-carbaldehyde (CAS Number: 885271-28-3). This compound is not merely a stable, crystalline solid; it is a pivotal intermediate, a molecular keystone for the synthesis of a new generation of targeted therapies, most notably in the realm of oncology. Its strategic combination of a protected hydroxyl group and a reactive aldehyde function on the indazole ring makes it an exceptionally versatile building block for drug discovery. This guide will provide an in-depth exploration of its synthesis, properties, and applications, with a particular focus on its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is fundamental to its application in research and development. The following tables summarize the key properties of 5-Benzyloxy-1H-indazole-3-carbaldehyde.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 885271-28-3 | [4] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [4] |

| Molecular Weight | 252.27 g/mol | [4] |

| Appearance | Brownish solid | [5] |

| Melting Point | 230 °C | [6] |

| Boiling Point | 485.9 ± 30.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4] |

| Flash Point | 247.7 ± 24.6 °C (Predicted) | [4] |

| Purity | Typically ≥ 96% |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 14.11 (brs, 1H), 10.16 (s, 1H), 7.63 (m, 2H), 7.49 (m, 2H), 7.30–7.45 (m, 3H), 7.22 (dd, J = 2.3, 9.0 Hz, 1H), 5.17 (s, 2H) | [6] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 187.2, 155.6, 143.0, 137.1, 136.9, 128.4, 127.8, 127.7, 121.2, 119.7, 112.5, 101.2, 69.6 | [6] |

| IR (neat) | ν = 3247, 1656, 1456, 1263, 1226, 1072, 1005, 948, 793, 724 cm⁻¹ | [6] |

| HRMS (ESI⁻) | m/z calculated for C₁₅H₁₁N₂O₂ [M − H]⁻: 251.0821, found: 251.0817 | [6] |

Synthesis and Mechanistic Insights: From Indole to Indazole

The transformation of an indole scaffold to an indazole is a powerful strategy in synthetic chemistry. 5-Benzyloxy-1H-indazole-3-carbaldehyde is efficiently synthesized from its precursor, 5-benzyloxy-1H-indole, through a carefully optimized nitrosation reaction.[5][7] This method offers high yields, particularly for electron-rich indoles, and avoids the harsh conditions often associated with other synthetic routes.[5][7]

Experimental Protocol: Synthesis of 5-Benzyloxy-1H-indazole-3-carbaldehyde

This protocol is adapted from an optimized procedure for the nitrosation of indoles.[5]

Materials:

-

5-Benzyloxy-1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 2 N aqueous solution

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF at 0 °C.

-

Slowly add 2 N aqueous hydrochloric acid (2.7 equivalents) to the solution at 0 °C. Stir the resulting mixture for 10 minutes.

-

Reaction with 5-Benzyloxy-1H-indole: In a separate flask, dissolve 5-benzyloxy-1H-indole (1 equivalent) in DMF.

-

Slowly add the indole solution to the nitrosating mixture over a period of 2 hours at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Extract the reaction mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water (3x) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (e.g., 8:2) as the eluent.

-

-

The pure 5-Benzyloxy-1H-indazole-3-carbaldehyde is obtained as a brownish solid with a yield of approximately 91%.[5]

Causality of Experimental Choices and Mechanistic Pathway

The success of this synthesis hinges on several key experimental choices. The slow addition of the indole to the nitrosating mixture is crucial to maintain a low concentration of the nucleophilic indole, which minimizes the formation of dimeric byproducts.[5] The reaction is performed under a slightly acidic environment, which facilitates the formation of the active nitrosating species.

The reaction proceeds through a multistep pathway:

Caption: Reaction mechanism for the synthesis of 5-Benzyloxy-1H-indazole-3-carbaldehyde.

Key Chemical Transformations and Derivative Synthesis

The synthetic utility of 5-Benzyloxy-1H-indazole-3-carbaldehyde lies in the reactivity of its aldehyde group. This functional group serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents at the 3-position of the indazole ring. These transformations are critical for structure-activity relationship (SAR) studies in drug discovery.

Common Transformations:

-

Reductive Amination: The aldehyde can be converted to an amine through reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a common strategy for introducing a variety of side chains.

-

Wittig Reaction: Reaction with a phosphonium ylide allows for the formation of a carbon-carbon double bond, extending the carbon skeleton.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid, providing another key functional group for further derivatization, such as amide bond formation.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles to form a wide array of heterocyclic systems.

Caption: Key chemical transformations of 5-Benzyloxy-1H-indazole-3-carbaldehyde.

Applications in Drug Discovery: A Focus on PARP Inhibition

The indazole scaffold is a cornerstone in the design of kinase inhibitors.[1][3] 5-Benzyloxy-1H-indazole-3-carbaldehyde is a crucial intermediate in the synthesis of several potent therapeutic agents, most notably the PARP inhibitor Niraparib .[8] PARP enzymes are essential for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[8][9]

The PARP Signaling Pathway and the Role of Niraparib

The PARP signaling pathway is a critical component of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.

Caption: Simplified PARP signaling pathway and mechanism of action of Niraparib.

In a normal cell, when a single-strand DNA break occurs, PARP enzymes are activated and catalyze the formation of poly(ADP-ribose) chains (PARylation) on themselves and other nuclear proteins. This process recruits other DNA repair proteins to the site of damage, leading to efficient repair.

Niraparib, synthesized from intermediates like 5-Benzyloxy-1H-indazole-3-carbaldehyde, acts as a potent inhibitor of PARP1 and PARP2.[8] It not only blocks the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the collapse of replication forks and the formation of double-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to synthetic lethality and tumor cell death.[9]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

5-Benzyloxy-1H-indazole-3-carbaldehyde is more than just a chemical intermediate; it is a testament to the power of rational drug design and the importance of versatile building blocks in medicinal chemistry. Its efficient synthesis, coupled with the reactivity of its aldehyde functionality, provides a robust platform for the development of novel therapeutics. As our understanding of cellular signaling pathways deepens, the demand for such "privileged scaffolds" will undoubtedly continue to grow, and 5-Benzyloxy-1H-indazole-3-carbaldehyde is poised to remain a key player in the ongoing quest for more effective and targeted medicines.

References

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Indazoles in Drug Discovery. PharmaBlock.

- Niraparib is an Orally Active PARP Inhibitor. Network of Cancer Research.

- Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros

- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros

- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences.

- Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Benchchem.

- Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Applic

- 5-Benzyloxy-1H-indazole-3-carbaldehyde | 885271-28-3. MilliporeSigma.

- Niraparib-induced STAT3 inhibition increases its antitumor effects. PubMed Central.

- Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation.

- Safety D

- SAFETY D

- Niraparib: A Poly(ADP-ribose) Polymerase (PARP)

- 5-(benzyloxy)-1H-indole-3-carbaldehyde. Sigma-Aldrich.

- SAFETY D

- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros

- SAFETY D

- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros

- 5-(benzyloxy)-1H-indole-3-carbaldehyde. Sigma-Aldrich.

- 5-Benzyloxyindole-3-carboxaldehyde, 98% 1 g | Buy Online. Thermo Scientific Chemicals.

- 5-(Benzyloxy)-1H-indole-3-carbaldehyde. Oakwood Chemical.

- 1H-indazole-3-carboxaldehyde | 885271-28-3, 5-(Phenylmethoxy). Echemi.

- Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PubMed Central.

- 24370-73-8 | 5-(Benzyloxy)-1h-indole-3-carboxylic acid. ChemScene.

- 13 C NMR of indazoles.

- An infrared spectroscopic study of protonated and c

- 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. PubMed Central.

- 3-(benzyloxy)isoxazole-5-carbaldehyde. SpectraBase.

- 3-Benzyloxy-1-methyl-5-nitro-1H-indazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- CID 157980671 | C20H18N2O4. PubChem.

- Indolecarboxylic acids and deriv

- 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE | 882803-11-4. ChemicalBook.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. echemi.com [echemi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 10. 5-(benzyloxy)-1H-indole-3-carbaldehyde | 6953-22-6 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

5-Benzyloxy-1H-indazole-3-carbaldehyde molecular weight

An In-depth Technical Guide: 5-Benzyloxy-1H-indazole-3-carbaldehyde Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-Benzyloxy-1H-indazole-3-carbaldehyde, a pivotal intermediate in medicinal chemistry. The indazole scaffold is a privileged structure in modern drug discovery, forming the core of several approved kinase inhibitors.[1][2] This document details the compound's core molecular properties, including its molecular weight, and offers an in-depth exploration of its synthesis, spectroscopic characterization, and strategic applications. The protocols and data presented herein are synthesized from peer-reviewed literature to provide a reliable resource for researchers engaged in the synthesis and utilization of novel indazole derivatives.

Core Molecular Profile

5-Benzyloxy-1H-indazole-3-carbaldehyde is a heteroaromatic compound whose value lies in its versatile aldehyde functional group, which serves as a key handle for further synthetic transformations.

Key Physicochemical Data

The fundamental properties that define this compound are summarized below, with its molecular weight being a primary identifier for stoichiometric calculations and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 252.27 g/mol | [3][4] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [3][4] |

| CAS Number | 885271-28-3 | [3] |

| IUPAC Name | 5-(Benzyloxy)-1H-indazole-3-carbaldehyde | |

| Synonyms | 5-(Phenylmethoxy)-1H-indazole-3-carboxaldehyde | [3] |

| Melting Point | 230 °C | [5] |

| Purity | Typically >96% | [4] |

Chemical Structure

The structure consists of a bicyclic indazole core, a benzyloxy substituent at the 5-position which enhances lipophilicity, and a reactive carbaldehyde group at the 3-position.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. echemi.com [echemi.com]

- 4. alfa-chemclinix.com [alfa-chemclinix.com]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

5-Benzyloxy-1H-indazole-3-carbaldehyde: Structural Profiling and Optimized Synthetic Methodologies

Executive Summary & Strategic Context

The indazole nucleus is a privileged scaffold in modern drug development, frequently acting as a bioisostere of indole to enable potent hydrogen-bonding interactions within the active sites of target proteins, particularly kinases. Within this chemical space, 5-Benzyloxy-1H-indazole-3-carbaldehyde represents a highly versatile, bifunctional building block. The benzyloxy group at the C5 position serves as a robust, orthogonally protected phenolic handle, while the C3-carbaldehyde moiety provides an essential electrophilic center for downstream functionalization (e.g., Wittig olefinations, Knoevenagel condensations, and reductive aminations).

This technical guide provides an in-depth analysis of the physicochemical properties of 5-Benzyloxy-1H-indazole-3-carbaldehyde and details a field-proven, self-validating synthetic protocol for its preparation. By bypassing the limitations of traditional formylation techniques, this guide empowers synthetic chemists to access this critical intermediate with high efficiency and reproducible yields.

Structural & Physicochemical Profiling

Understanding the fundamental properties of the target compound is critical for downstream purification and analytical validation. The quantitative data for 5-Benzyloxy-1H-indazole-3-carbaldehyde is summarized below based on commercial and literature standards.

| Property | Value |

| Chemical Name | 5-Benzyloxy-1H-indazole-3-carbaldehyde |

| CAS Number | 885271-28-3 |

| Molecular Formula | C15H12N2O2 |

| Molecular Weight | 252.27 g/mol |

| InChI Key | LSVWVZRXSDJJFU-UHFFFAOYSA-N |

| Purity (Commercial Standard) | ≥ 96.0% |

The Formylation Challenge & Mechanistic Causality

A persistent challenge in indazole chemistry is the direct functionalization of the C3 position. While indoles readily undergo direct formylation via the 1[1], this classical approach is highly ineffective for indazoles due to the electron-deficient nature of the pyrazole ring.

To circumvent this, researchers have developed an elegant "scaffold hopping" strategy: the direct nitrosation of indoles . The causality of this transformation is rooted in a multistep cascade. When 5-benzyloxyindole is exposed to a nitrosating agent under slightly acidic conditions, an electrophilic attack occurs at the electron-rich C3 position, yielding an oxime intermediate. This oxime dramatically alters the electronic landscape of the ring, promoting the nucleophilic addition of water at the C2 position. This hydration triggers a ring-opening event, which is immediately followed by an intramolecular condensation that forms the critical N-N bond, ultimately yielding the 1H-indazole-3-carbaldehyde[2].

Mechanistic pathway of indole conversion to 1H-indazole-3-carbaldehyde via nitrosation.

Optimized Synthetic Methodology: The Reverse-Addition Protocol

The standard addition of nitrosating agents to indoles often results in poor yields due to the rapid dimerization of the highly reactive indole species. To ensure a self-validating and high-yielding system, the following protocol utilizes an optimized reverse-addition technique[1]. By adding the indole slowly to an excess of the nitrosating mixture, the instantaneous concentration of the starting material remains low, effectively suppressing side reactions and managing the complex chemistry of nitrogen oxides[1].

Reagents & Materials

-

Starting Material: 5-Benzyloxy-1H-indole (446 mg, 3.0 mmol, 1.0 equiv)

-

Nitrosating Agent: Sodium nitrite (NaNO₂; 8.0 equiv)

-

Acid Catalyst: Hydrochloric acid (2 N aq., 2.7 equiv)

-

Solvent System: Deionized water and N,N-Dimethylformamide (DMF)

Step-by-Step Execution & Self-Validation Checkpoints

-

Preparation of the Nitrosating Mixture:

-

Action: In a reaction flask, dissolve NaNO₂ (8.0 equiv) in a mixture of deionized water and DMF at 0 °C. Slowly add the 2 N aqueous HCl (2.7 equiv) and keep the mixture under an argon atmosphere for 10 minutes.

-

Causality: The addition of acid generates nitrous acid (HONO), which dehydrates to form the active nitrosonium ion (NO+). The large excess of NaNO₂ ensures a sustained generation of NO+ over the prolonged addition period[1].

-

Validation Checkpoint: The solution will exhibit a slight color change and off-gassing, indicative of active nitrogen oxide species formation.

-

-

Reverse Addition of Indole:

-

Action: Dissolve 5-benzyloxy-1H-indole (446 mg, 3.0 mmol) in 3 mL of DMF. Using a syringe pump, add this solution dropwise to the nitrosating mixture at 0 °C over a strict 2-hour period[1].

-

Causality: Controlled, slow addition is the critical failure point of this synthesis. It prevents the accumulation of unreacted indole, thereby blocking dimerization pathways and forcing the equilibrium toward the desired oxime intermediate[3].

-

-

Cyclization & Maturation:

-

Action: Once the addition is complete, remove the ice bath and stir the reaction mixture for 3 hours at room temperature[2].

-

Validation Checkpoint: Thin-Layer Chromatography (TLC) using Petroleum Ether/EtOAc (8:2) should confirm the complete consumption of the starting indole and the emergence of a highly polar, UV-active product spot.

-

-

Aqueous Workup & Purification:

-

Action: Extract the resulting mixture three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with water (3x) and brine to remove residual DMF and salts. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[2].

-

Action: Purify the crude mixture via silica gel column chromatography, eluting with Petroleum Ether/EtOAc (8:2).

-

Validation Checkpoint: The target compound, 5-Benzyloxy-1H-indazole-3-carbaldehyde, is isolated as a brownish solid in an excellent yield of approximately 91% (457 mg)[2].

-

Workflow for the optimized reverse-addition nitrosation synthesis.

Downstream Transformations

The strategic value of 5-Benzyloxy-1H-indazole-3-carbaldehyde lies in its dual functionality. Once synthesized, the benzyl ether can be readily cleaved to expose the C5 hydroxyl group. For instance, treatment with4 at ambient temperature cleanly yields 5-hydroxy-1H-indazole-3-carboxaldehyde[4]. This deprotection, combined with the extreme versatility of the C3 aldehyde, allows medicinal chemists to rapidly generate diverse libraries of indazole-based kinase inhibitors and advanced diagnostic probes.

References

-

Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC Source: nih.gov URL: [Link]

-

Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing Source: rsc.org URL: [Link]

-

Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles (Article Page) - RSC Publishing Source: rsc.org URL: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Guide to the ¹³C NMR Analysis of 5-Benzyloxy-1H-indazole-3-carbaldehyde

Executive Summary: 5-Benzyloxy-1H-indazole-3-carbaldehyde is a pivotal intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique for this purpose, providing a detailed fingerprint of the molecule's carbon skeleton. This guide offers an in-depth analysis of the ¹³C NMR spectrum of 5-Benzyloxy-1H-indazole-3-carbaldehyde, including detailed signal assignments, an exploration of the underlying chemical principles, and a field-proven experimental protocol for data acquisition.

Introduction: The Role of ¹³C NMR in Characterizing Indazole-Based Intermediates

The indazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities.[3] The functionalization of this core, as seen in 5-Benzyloxy-1H-indazole-3-carbaldehyde, creates key building blocks for complex molecular architectures. The precise characterization of these intermediates is a critical control point in a synthetic workflow.

While ¹H NMR provides information on the proton environment, ¹³C NMR offers direct insight into the carbon framework. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift (δ) is highly sensitive to the local electronic environment.[4] This allows for the definitive confirmation of the presence and connectivity of key functional groups, such as the indazole ring, the carbaldehyde, and the benzyloxy substituent. This guide is based on validated experimental data to ensure its accuracy and applicability in a research setting.[1][2]

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a standardized numbering system for the carbon atoms of 5-Benzyloxy-1H-indazole-3-carbaldehyde is essential. The structure and numbering scheme are presented below.

Caption: Numbered structure of 5-Benzyloxy-1H-indazole-3-carbaldehyde.

Detailed ¹³C NMR Spectral Analysis

The experimental ¹³C NMR spectrum of 5-Benzyloxy-1H-indazole-3-carbaldehyde was recorded on a 75 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[2] The observed chemical shifts are tabulated and assigned below, followed by a detailed rationale for each assignment.

| Carbon Number | Functional Group | Experimental δ (ppm)[2] | Rationale & Mechanistic Insights |

| C-CHO | Aldehyde Carbonyl | 187.2 | The most downfield signal, characteristic of an aldehyde carbon. Its strong deshielding is due to the high electronegativity of the double-bonded oxygen and sp² hybridization.[4][5] |

| C5 | Aryl-Ether (C-O) | 155.6 | Significantly deshielded due to the direct attachment of the electronegative oxygen atom of the benzyloxy group. This is a hallmark of aryl-ether carbons.[6] |

| C3 | Indazole (C-CHO) | 143.0 | A quaternary carbon attached to the electron-withdrawing aldehyde group. Its chemical shift is consistent with substituted indazole systems.[7] |

| C7a | Indazole (Bridgehead) | 137.1 | A quaternary carbon at the fusion of the benzene and pyrazole rings. Its environment is influenced by both rings. |

| C9 | Benzyl (Ipso-C) | 136.9 | The ipso-carbon of the benzyl ring, attached to the benzylic methylene (C8). Its shift is distinct from the other phenyl carbons. |

| C10, C14 | Benzyl (Ortho-C) | 128.4 | Aromatic CH carbons of the benzyl group. |

| C11, C13 | Benzyl (Meta-C) | 127.8 | Aromatic CH carbons of the benzyl group. Due to similar electronic environments, ortho, meta, and para carbons often overlap. |

| C12 | Benzyl (Para-C) | 127.7 | Aromatic CH carbon of the benzyl group. |

| C3a | Indazole (Bridgehead) | 121.2 | A quaternary bridgehead carbon whose chemical shift is influenced by the adjacent nitrogen atoms and the fused aromatic system. |

| C7 | Indazole (CH) | 119.7 | Aromatic CH carbon on the indazole ring. |

| C6 | Indazole (CH) | 112.5 | This carbon is ortho to the electron-donating benzyloxy group, leading to a slight shielding effect (upfield shift) compared to other aromatic CH carbons.[8] |

| C4 | Indazole (CH) | 101.2 | This carbon is para to the electron-donating benzyloxy group, resulting in significant shielding and the most upfield-shifted aromatic signal.[8] |

| C8 | Benzylic (-CH₂-) | 69.6 | Aliphatic carbon directly bonded to an electronegative oxygen atom, placing it in the typical range for ether-linked methylene carbons (60-80 ppm).[9] |

Experimental Protocol: A Self-Validating System

This protocol outlines a robust methodology for acquiring a high-quality ¹³C NMR spectrum of 5-Benzyloxy-1H-indazole-3-carbaldehyde.

4.1. Rationale for Experimental Choices

-

Solvent Selection: DMSO-d₆ is an excellent choice for this compound due to its high polarity, which ensures good solubility, and its well-characterized solvent signals (a septet centered at 39.5 ppm) that serve as a reliable internal reference.[10][11]

-

Concentration: A higher concentration (50-100 mg) is generally required for ¹³C NMR compared to ¹H NMR.[12] This is a direct consequence of the low natural abundance (1.1%) of the ¹³C isotope, necessitating more sample to achieve an adequate signal-to-noise ratio in a reasonable time.

-

Acquisition Parameters: Proton decoupling is standard practice to simplify the spectrum (removing C-H coupling) and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.[4][13] A sufficient number of scans is crucial to distinguish true signals from baseline noise.

4.2. Step-by-Step Methodology

-

Sample Preparation: a. Accurately weigh approximately 50-100 mg of 5-Benzyloxy-1H-indazole-3-carbaldehyde into a clean, dry vial.[12] b. Add approximately 0.6 mL of high-purity DMSO-d₆ to the vial.[14] c. Gently agitate the vial until the sample is fully dissolved. If necessary, use gentle warming or sonication. d. Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube, ensuring no solid particles are transferred. The final solution height should be approximately 4-5 cm.[14] e. Cap the NMR tube securely.

-

Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Load a standard ¹³C{¹H} (proton-decoupled) experiment parameter set. c. Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent. d. Perform standard shimming procedures to optimize the magnetic field homogeneity. e. Set key acquisition parameters:

- Pulse Angle: 30-45 degrees (to balance signal intensity and relaxation time).[13]

- Relaxation Delay (d1): 2-5 seconds (allows for adequate relaxation of quaternary carbons).

- Number of Scans (NS): 1024 or higher, depending on sample concentration. f. Initiate the data acquisition.

-

Data Processing: a. Apply an exponential multiplication function (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.[13] b. Perform a Fourier transform on the Free Induction Decay (FID) to generate the frequency-domain spectrum. c. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. d. Apply a baseline correction to obtain a flat baseline. e. Calibrate the chemical shift axis by referencing the central peak of the DMSO-d₆ septet to 39.52 ppm.[1]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. iris.unina.it [iris.unina.it]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]

- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. nmrprobe.org [nmrprobe.org]

- 14. ucl.ac.uk [ucl.ac.uk]

An In-Depth Technical Guide to the IR Spectral Analysis and Synthesis of 5-Benzyloxy-1H-indazole-3-carbaldehyde

Executive Summary

5-Benzyloxy-1H-indazole-3-carbaldehyde (CAS: 885271-28-3) is a highly functionalized heterocyclic building block pivotal in modern medicinal chemistry. Its indazole core, coupled with an electrophilic carbaldehyde and a lipophilic benzyloxy group, makes it an ideal precursor for synthesizing potent Receptor Tyrosine Kinase (RTK) inhibitors. This whitepaper provides a rigorous examination of its physicochemical properties, detailed Fourier-Transform Infrared (FTIR) spectral assignments, and a self-validating synthetic protocol grounded in the nitrosation of indoles.

Structural and Physicochemical Profile

Before conducting spectral analysis or synthesis, it is critical to establish the baseline physicochemical parameters of the compound. The presence of both hydrogen-bond donors (N-H) and acceptors (C=O, ether oxygen) allows this molecule to form complex intermolecular networks, often crystallizing as catemers or dimers in the solid state1[1].

Table 1: Physicochemical Properties

| Parameter | Value / Description |

| Chemical Name | 5-(Benzyloxy)-1H-indazole-3-carbaldehyde |

| CAS Registry Number | 885271-28-3 |

| Molecular Formula | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 252.27 g/mol |

| Core Scaffold | 1H-Indazole |

| Key Functional Groups | Carbaldehyde (C-3), Benzyloxy ether (C-5), Secondary Amine (N-1) |

| Physical State | Solid at standard temperature and pressure |

Data supported by commercial chemical databases 2[2] and 3[3].

Vibrational Spectroscopy: FTIR Analysis

The Infrared (IR) spectrum of 5-Benzyloxy-1H-indazole-3-carbaldehyde is a definitive fingerprint of its functional groups. The spectrum is dominated by the highly conjugated system which shifts standard absorption frequencies.

Diagnostic Absorption Bands

-

The Indazole N-H Stretch: Typically appears as a broad, strong band between 3150 and 3250 cm⁻¹. The broadening is a direct consequence of extensive intermolecular hydrogen bonding (N-H···N or N-H···O) in the solid state.

-

The Carbonyl (C=O) Stretch: The aldehyde carbonyl group is directly conjugated with the aromatic indazole ring. This conjugation delocalizes the π-electrons, weakening the C=O double bond character and shifting the absorption to a lower frequency (~1670–1690 cm⁻¹) compared to aliphatic aldehydes (~1715 cm⁻¹).

-

The Ether (C-O-C) Linkage: The benzyloxy group yields two distinct asymmetric and symmetric stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Table 2: FTIR Spectral Assignments

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity / Shape |

| 3150 – 3250 | Indazole N-H | Stretching | Broad, Strong |

| 3030 – 3060 | Aromatic C-H | Stretching | Weak |

| 2850 – 2950 | Aliphatic C-H (Benzyl CH₂) | Stretching | Medium |

| 2750, 2820 | Aldehyde C-H | Fermi Resonance Doublet | Weak |

| 1670 – 1690 | Aldehyde C=O | Stretching (Conjugated) | Strong |

| 1450 – 1600 | Aromatic C=C / C=N | Ring Stretching | Medium to Strong |

| 1200 – 1250 | Alkyl Aryl Ether C-O-C | Asymmetric Stretching | Strong |

| 1020 – 1050 | Alkyl Aryl Ether C-O-C | Symmetric Stretching | Medium |

| 730, 690 | Monosubstituted Benzene | Out-of-plane C-H Bending | Strong |

Experimental Protocol: ATR-FTIR Measurement

Causality & Logic: The choice of Attenuated Total Reflectance (ATR) over traditional KBr pellet transmission is deliberate. KBr is highly hygroscopic; absorbed moisture introduces a broad O-H stretching artifact around 3300 cm⁻¹, which critically obscures the diagnostic N-H stretch of the indazole ring. ATR ensures the integrity of the sample's native hydrogen-bonding network remains unperturbed4[4].

-

Calibration: Wipe the ATR crystal (diamond or ZnSe) with HPLC-grade isopropanol and allow it to air dry.

-

Background Subtraction: Record a background spectrum of the ambient atmosphere to mathematically eliminate CO₂ and ambient H₂O vapor interference.

-

Sample Application: Place 2–5 mg of the solid 5-Benzyloxy-1H-indazole-3-carbaldehyde directly onto the crystal.

-

Compression: Apply uniform pressure using the instrument's anvil clamp to ensure intimate contact between the crystal and the solid lattice, maximizing the evanescent wave penetration.

-

Acquisition: Co-add 32 to 64 scans at a resolution of 4 cm⁻¹ to optimize the signal-to-noise ratio.

Synthetic Methodology: The Nitrosation Pathway

The most elegant and high-yielding route to 1H-indazole-3-carboxaldehydes is the direct nitrosation of the corresponding indole precursor. This method avoids the use of harsh organometallic reagents and proceeds via a fascinating ring-opening/ring-closure cascade1[1].

Step-by-Step Protocol

Causality & Logic: The slow addition of hydrochloric acid at 0 °C is non-negotiable. This precise thermal control regulates the generation of the highly reactive nitrosonium ion ( NO+ ) and prevents the exothermic decomposition of nitrous acid. Furthermore, maintaining a slightly acidic environment suppresses the unwanted acid-catalyzed oligomerization of the electron-rich 5-benzyloxyindole starting material.

-

Reagent Preparation: In a round-bottom flask, dissolve Sodium Nitrite (NaNO₂, 8.0 equiv) in a biphasic mixture of deionized water and N,N-Dimethylformamide (DMF). Chill the solution to 0 °C using an ice bath.

-

Electrophile Generation: Slowly add aqueous Hydrochloric Acid (2N HCl, 7.0 equiv) dropwise over 10 minutes. The solution will transition in color as the active nitrosating agent forms.

-

Substrate Addition: Slowly introduce a solution of 5-Benzyloxyindole (1.0 equiv) dissolved in DMF.

-

Cascade Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature. The indole undergoes C3-nitrosation to form an oxime, followed by hydration, ring-opening, and subsequent dehydration to close the indazole ring.

-

Self-Validation (QC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Petroleum Ether/Ethyl Acetate (3:2) mobile phase. The reaction is complete when the indole spot completely disappears.

-

Workup & Purification: Quench the reaction with ice water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure 5-Benzyloxy-1H-indazole-3-carbaldehyde.

Synthetic cascade mechanism from 5-benzyloxyindole to the target indazole-3-carbaldehyde.

Pharmacological Context: Kinase Inhibition

The synthesis of 5-Benzyloxy-1H-indazole-3-carbaldehyde is rarely an end in itself. The indazole-3-carbaldehyde core is a "privileged scaffold" in pharmacology, heavily utilized as a precursor to synthesize potent inhibitors of Receptor Tyrosine Kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)4[4]. By undergoing functionalization at the C-3 aldehyde (e.g., via Knoevenagel condensation or reductive amination), researchers generate analogs that competitively bind to the ATP-binding pocket of these kinases, thereby halting tumor angiogenesis.

Mechanism of action for indazole-derived kinase inhibitors targeting the VEGFR2 signaling pathway.

References

- Sigma-Aldrich.5-Benzyloxy-1H-indazole-3-carbaldehyde | 885271-28-3.

- Alfa Chemistry.CAS 885271-37-4 (5-Bromo-1H-indazol-3-yl)methanamine & Related Indazoles.

- Benchchem.An In-depth Technical Guide to the Physical Characteristics of 6-Nitro-1H-indazole-3-carbaldehyde.

- National Center for Biotechnology Information (PMC).An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.

Sources

A Technical Guide to the Mass Spectrometric Analysis of 5-Benzyloxy-1H-indazole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Benzyloxy-1H-indazole-3-carbaldehyde (Molecular Formula: C₁₅H₁₂N₂O₂, Molecular Weight: 252.27 g/mol )[1][2]. Designed for researchers, analytical scientists, and professionals in drug development, this document details optimized protocols for sample preparation, discusses the application of various ionization techniques, and offers an in-depth analysis of the compound's characteristic fragmentation patterns. By explaining the causality behind methodological choices and grounding claims in authoritative references, this guide serves as a practical resource for achieving accurate molecular weight confirmation and robust structural elucidation of this important synthetic intermediate.

Introduction: The Analytical Imperative

5-Benzyloxy-1H-indazole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents[3]. The precise characterization of such intermediates is a cornerstone of drug discovery, ensuring the integrity of synthetic pathways and the identity of final compounds. Mass spectrometry (MS) is an indispensable technique in this context, offering unparalleled sensitivity and specificity for confirming molecular identity.

The structural complexity of this molecule—featuring an indazole core, a benzaldehyde moiety, and a benzyloxy substituent—gives rise to distinct and predictable fragmentation behaviors under mass spectrometric conditions. Understanding these pathways is crucial for unambiguous identification and differentiation from related impurities or isomers. This guide provides the foundational knowledge and practical protocols to confidently analyze this compound using modern mass spectrometry platforms.

Foundational Protocols: Sample Preparation

The quality of mass spectrometry data is fundamentally dependent on meticulous sample preparation. The primary goal is to present the analyte to the instrument in a pure, soluble form at an appropriate concentration, free from interfering substances like inorganic salts or non-volatile buffers that can suppress ionization and contaminate the system[4][5].

Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is optimized for Electrospray Ionization (ESI), a soft ionization technique ideal for polar, non-volatile compounds.

Rationale: The choice of methanol or acetonitrile is based on their volatility and compatibility with common reverse-phase chromatography and ESI, ensuring efficient desolvation and ionization[6]. Filtering is a critical, non-negotiable step to prevent blockage of the delicate fluidic pathways of the LC and MS systems[5]. The specified concentration range of 1-10 µg/mL is designed to prevent detector saturation and ion suppression effects[5][6].

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 5-Benzyloxy-1H-indazole-3-carbaldehyde and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Dilution: Perform a serial dilution of the stock solution with the same solvent to achieve a final working concentration between 1-10 µg/mL.

-

Acidification (Optional but Recommended): To promote protonation and enhance signal in positive ion mode, add formic acid or acetic acid to the final solution to a final concentration of 0.1% (v/v)[5][7].

-

Filtration: Filter the final working solution through a 0.2 µm syringe filter (e.g., PTFE or nylon) into a clean 2 mL autosampler vial[5].

-

Blank Samples: Prepare blank samples consisting of only the solvent (with acid, if used) to be run before and after the analyte to ensure the system is clean and to assess any carryover[6].

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for Electron Ionization (EI) and is suitable if the analyte demonstrates sufficient thermal stability and volatility.

Rationale: GC-MS requires the analyte to be volatile and thermally stable. The choice of a non-polar solvent like dichloromethane or hexane is critical for compatibility with common GC injection techniques[8]. The higher concentration compared to LC-MS accounts for split injections, where only a fraction of the sample enters the analytical column[4].

Step-by-Step Methodology:

-

Solubilization: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 0.1 mg/mL[4].

-

Purity Check: Ensure the sample is free of non-volatile materials. If necessary, utilize a clean-up technique like passing the solution through a small plug of silica or using Solid Phase Extraction (SPE)[8].

-

Sample Transfer: Transfer the solution to a glass 1.5 mL GC autosampler vial. Use a vial insert if the sample volume is limited[4].

-

Derivatization (If Necessary): If the compound shows poor volatility or thermal stability, derivatization may be required. However, for this specific aldehyde, direct analysis is often feasible.

Ionization & Analysis: A Comparative Approach

The choice of ionization technique dictates the nature of the resulting mass spectrum. For 5-Benzyloxy-1H-indazole-3-carbaldehyde, both "soft" (ESI) and "hard" (EI) ionization methods provide complementary information.

Electrospray Ionization (ESI) for Molecular Weight Confirmation

ESI is a soft ionization technique that typically imparts minimal energy to the analyte, resulting in little to no fragmentation in the source. Its primary strength lies in the generation of intact protonated molecules, [M+H]⁺, making it the gold standard for confirming molecular weight[9].

-

Key Advantage: Provides an unambiguous determination of the molecular weight (252.27 Da), which will be observed as the [M+H]⁺ ion at m/z 253.28.

-

Limitation: Without further activation (i.e., tandem MS), it provides minimal structural information from fragmentation[9].

Electron Ionization (EI) for Structural Fingerprinting

EI is a high-energy, "hard" ionization technique where the sample is bombarded with energetic electrons (typically 70 eV)[10]. This process induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching[9][11].

-

Key Advantage: Produces a rich fragmentation pattern that reveals key structural motifs within the molecule.

-

Limitation: The molecular ion ([M]⁺• at m/z 252.27) may be weak or entirely absent due to the high energy of the process, which can complicate the initial identification[12].

Decoding the Spectrum: Predicted Fragmentation Patterns

The fragmentation of 5-Benzyloxy-1H-indazole-3-carbaldehyde is governed by the relative stabilities of the resulting ions and neutral losses. The most probable cleavage points are the benzylic ether linkage and the aldehyde functional group.

Core Fragmentation Pathways

The diagram below illustrates the most probable fragmentation pathways for the protonated molecule ([M+H]⁺, m/z 253) under tandem MS (e.g., Collision-Induced Dissociation) conditions. These pathways are analogous to those observed under high-energy EI conditions from the molecular ion ([M]⁺•, m/z 252).

Caption: Predicted fragmentation pathways for 5-Benzyloxy-1H-indazole-3-carbaldehyde.

Quantitative Data Summary

The following table summarizes the key ions expected in the mass spectrum. The relative intensity is a prediction based on established chemical principles, where the formation of highly stable ions like the tropylium cation is favored.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Neutral Loss from [M+H]⁺ | Significance & Rationale |

| 253 | [C₁₅H₁₃N₂O₂]⁺ | - | Protonated Molecule ([M+H]⁺): Confirms the molecular weight. Expected as the base peak in ESI-MS. |

| 252 | [C₁₅H₁₂N₂O₂]⁺• | - | Molecular Ion ([M]⁺•): Confirms molecular weight in EI-MS, but may be of low intensity. |

| 224 | [C₁₄H₁₂N₂O]⁺ | CO + H | Loss of Carbon Monoxide: A characteristic fragmentation of aromatic aldehydes, indicating the presence of the -CHO group[13][14]. |

| 162 | [C₈H₆N₂O₂]⁺ | C₇H₇ | Loss of Benzyl Radical: Cleavage of the ether bond to lose the benzyl moiety. |

| 134 | [C₈H₆O]⁺• | C₇H₇ + N₂ | Loss of Benzyl and Dinitrogen: Subsequent fragmentation of the indazole core after initial benzylic cleavage. |

| 91 | [C₇H₇]⁺ | C₈H₆N₂O₂ | Tropylium Ion: A highly stable aromatic cation formed from the benzyl group. Often the base peak in EI-MS. |

Experimental Workflow and Validation

Caption: A validated workflow for mass spectrometric analysis.

Self-Validating System: This workflow is inherently self-validating. The LC or GC retention time provides one layer of identification. The full scan (MS1) data from ESI or EI confirms the molecular weight. Finally, the tandem MS (MS/MS) or EI fragmentation pattern provides the structural fingerprint. A compound must satisfy all three criteria—correct retention time, correct molecular weight, and characteristic fragmentation—to be positively identified, thus minimizing the risk of false positives.

Conclusion

The mass spectrometric analysis of 5-Benzyloxy-1H-indazole-3-carbaldehyde is a multi-faceted process that yields a wealth of analytical information. By selecting the appropriate sample preparation protocol and ionization technique, a researcher can effectively confirm the compound's molecular weight and elucidate its structure. Electrospray ionization is superior for unambiguous molecular weight determination, while electron ionization provides a detailed structural fingerprint through its characteristic fragmentation patterns, most notably the formation of the tropylium ion at m/z 91 and the loss of carbon monoxide from the aldehyde moiety. This guide provides the necessary protocols and theoretical framework to empower scientists to perform this analysis with confidence and scientific rigor.

References

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Kádas, J., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Retrieved from [Link]

-

SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

-

Johns Hopkins University Mass Spectrometry Facility. (n.d.). Sample Preparation and Submission Guidelines. Retrieved from [Link]

-

Doc Brown. (2026, March 1). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]

-

Shared Research Facilities. (2014, December 28). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Retrieved from [Link]

-

Killeen, C., et al. (n.d.). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. ChemRxiv. Retrieved from [Link]

-

Kubátová, A., et al. (2010). Detection Limits of Electron and Electron Capture Negative Ionization-Mass Spectrometry for Aldehydes Derivatized with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE. Retrieved from [Link]

-

Killeen, C., et al. (n.d.). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. Cambridge Open Engage. Retrieved from [Link]

-

Royal Society of Chemistry. (2015, June 1). Profiling of aldehyde-containing compounds by stable isotope labelling-assisted mass spectrometry analysis. Analyst. Retrieved from [Link]

-

Luo, X., et al. (2024, March 1). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2021, October 2). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. Retrieved from [Link]

-

Killeen, C., et al. (2024, October 21). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. Retrieved from [Link]

-

RSC Publishing. (2018, April 9). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium. Retrieved from [Link]_

-

Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

PubMed. (n.d.). Electron ionization mass spectral fragmentation of C19 isoprenoid aldehydes and carboxylic acid methyl and trimethylsilyl esters. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-(Benzyloxy)-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

-

Diva-Portal.org. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

Sources

- 1. 5-Benzyloxy-1H-indazole-3-carbaldehyde | 885271-28-3 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 5. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rroij.com [rroij.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. scribd.com [scribd.com]

Introduction: The Strategic Importance of 5-Benzyloxy-1H-indazole-3-carbaldehyde in Medicinal Chemistry

An In-Depth Technical Guide to the Physical Properties of 5-Benzyloxy-1H-indazole-3-carbaldehyde

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2] Within this chemical class, 5-Benzyloxy-1H-indazole-3-carbaldehyde (CAS No: 885271-28-3) stands out as a crucial synthetic intermediate.[1][2] Its unique arrangement of a reactive aldehyde group, a versatile indazole core, and a protective benzyloxy moiety makes it an ideal precursor for constructing diverse libraries of polyfunctionalized 3-substituted indazoles.

A comprehensive understanding of the physical properties of this intermediate is not merely an academic exercise; it is a fundamental prerequisite for efficient process development, robust quality control, and successful formulation. Properties such as melting point, solubility, and spectroscopic signatures directly influence reaction kinetics, purification strategies, scalability, and the ultimate purity of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of these critical physical characteristics, offering both established data and the procedural logic required for their verification in a research and development setting.

Core Physicochemical Data Summary

The fundamental physical and chemical properties of 5-Benzyloxy-1H-indazole-3-carbaldehyde are summarized below. This data serves as a primary reference for handling, characterization, and application of the compound.

| Property | Value | Source |

| CAS Number | 885271-28-3 | [3] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [2][3] |

| Molecular Weight | 252.27 g/mol | [3] |

| Melting Point | 230 °C | [2] |

| Appearance | Likely a solid, with related compounds appearing as white, pale yellow, or brown powders. | [2][4] |

| Boiling Point (Predicted) | 485.9 ± 30.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [3] |

| XLogP3 (Predicted) | 2.61 - 2.8 | [3] |

| Topological Polar Surface Area | 55 Ų | [3] |

Detailed Physical and Spectroscopic Characterization

Melting Point: A Key Indicator of Purity and Stability

The high melting point of 230 °C is a significant physical characteristic of 5-Benzyloxy-1H-indazole-3-carbaldehyde.[2] A sharp melting range is a strong indicator of high purity. For a crystalline solid, the energy required to overcome the crystal lattice forces is substantial, resulting in a high melting point. This thermal stability is advantageous for storage and for reactions that may require elevated temperatures, minimizing the risk of thermal decomposition.

Solubility Profile: Guiding Purification and Formulation

While quantitative solubility data is not extensively published, the documented purification protocols provide critical qualitative insights. The compound's synthesis involves extraction with ethyl acetate (EtOAc) and subsequent purification via column chromatography on silica gel.[2] This procedural evidence strongly suggests that 5-Benzyloxy-1H-indazole-3-carbaldehyde exhibits good solubility in moderately polar organic solvents like ethyl acetate and is likely soluble in others such as dichloromethane (DCM), acetone, and dimethylformamide (DMF). Its insolubility in water is implied by the aqueous washes during the work-up procedure.[2] This solubility profile is fundamental for designing efficient extraction, crystallization, and chromatographic purification methods.

Spectroscopic Profile: The Definitive Structural Fingerprint

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum displays characteristic signals that align perfectly with the compound's structure. Key chemical shifts (δ) include:

-

14.11 ppm (brs, 1H): A broad singlet corresponding to the acidic N-H proton of the indazole ring.

-

10.16 ppm (s, 1H): A sharp singlet for the aldehyde proton (-CHO).

-

7.30–7.63 ppm (m, 7H): A complex multiplet region representing the aromatic protons of the benzyl and indazole rings.

-

7.22 ppm (dd, J = 2.3, 9.0 Hz, 1H): A doublet of doublets characteristic of the proton at the C6 position of the indazole ring.

-

5.17 ppm (s, 2H): A singlet for the two methylene protons (-O-CH₂-) of the benzyloxy group.[2]

-

-

¹³C NMR (75 MHz, DMSO-d₆): The carbon spectrum further corroborates the structure with key signals at:

-

187.2 ppm: The carbonyl carbon of the aldehyde group.

-

155.6 - 101.2 ppm: A series of peaks in the aromatic region corresponding to the carbons of the indazole and benzyl rings.

-

69.6 ppm: The methylene carbon of the benzyloxy group.[2]

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the principal functional groups.

-

3247 cm⁻¹: A distinct band corresponding to the N-H stretching vibration of the indazole ring.

-

1656 cm⁻¹: A strong absorption band characteristic of the C=O (aldehyde) carbonyl stretch.

-

1263 and 1226 cm⁻¹: Strong bands associated with the C-O-C asymmetric and symmetric stretching of the benzyl ether linkage.[2]

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis definitively confirms the elemental composition.

-

ESI⁻: The experimental mass-to-charge ratio ([M-H]⁻) was found to be 251.0817, which correlates exceptionally well with the calculated value of 251.0821 for the molecular formula C₁₅H₁₁N₂O₂.[2] This high degree of accuracy provides unequivocal proof of the compound's chemical formula.

Experimental Protocols: Ensuring Data Integrity

The following protocols describe standard, self-validating methods for determining key physical properties. The rationale behind each step is explained to align with best practices in a research environment.

Protocol 1: Melting Point Determination via Capillary Method

This method is chosen for its accuracy and small sample requirement.

Methodology:

-

Sample Preparation: Finely powder a small amount of the dry compound. The fine powder ensures uniform heat distribution.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Tapping the tube gently on a hard surface ensures tight packing, which prevents air pockets and leads to a sharper, more accurate melting range.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus. Calibration against standards of known melting points (e.g., benzoin, caffeine) is critical for trustworthiness.

-

Heating: Begin heating at a rapid rate (e.g., 10-15 °C/min) to quickly approach the expected melting point.

-

Observation: Approximately 20 °C below the expected melting point (230 °C), reduce the heating rate to 1-2 °C/min. This slow ramp rate is crucial to allow the system to reach thermal equilibrium, ensuring an accurate reading.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (< 2 °C) is indicative of high purity.

Workflow for Spectroscopic Identity Confirmation

The following diagram illustrates the logical flow for using multiple spectroscopic techniques to ensure the unambiguous identification of 5-Benzyloxy-1H-indazole-3-carbaldehyde.

Caption: Workflow for Spectroscopic Identity Confirmation.

Conclusion